Anacetrapib

概要

説明

準備方法

アナセトラピブの合成には、重要な中間体の生成を含むいくつかのステップが含まれます。 1つの注目すべき方法は、オキサゾリジノンをコア構造として使用し、その後、さまざまな置換基で修飾して最終的な化合物を得る方法です . アナセトラピブの工業生産は、通常、高収率と高純度を確保するために反応条件を最適化して行われます .

化学反応の分析

アナセトラピブは、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、分子の官能基を変性させる可能性があり、その活性を変化させる可能性があります。

還元: この反応は、特定の官能基を還元するために使用でき、化合物の特性に影響を与えます。

科学研究への応用

アナセトラピブは、脂質異常症の管理と心血管イベントの抑制における潜在的な効果について広く研究されてきました。 この薬剤は、HDLコレステロールを上昇させ、LDLコレステロールを低下させることが有望であり、心血管研究において貴重なツールとなっています . さらに、アナセトラピブの脂質代謝への影響は、糖尿病管理やその他の代謝性疾患にも影響を与えます .

科学的研究の応用

Cardiovascular Disease Prevention

Clinical Trials and Findings

-

REVEAL Trial :

- The REVEAL (Randomized Evaluation of the Effects of Anacetrapib through Lipid modification) trial was pivotal in assessing the long-term effects of this compound on cardiovascular events. It involved 30,449 patients with atherosclerotic vascular disease who were receiving statin therapy.

- Results indicated a 9% reduction in major coronary events (composite outcome including coronary death, myocardial infarction, or coronary revascularization) in the this compound group compared to placebo (10.8% vs. 11.8%, ) over a median follow-up of 4.1 years .

-

Long-Term Efficacy :

- Extended follow-up revealed that the beneficial effects of this compound increased over time, with a 12% proportional reduction in major coronary events during an overall follow-up period averaging 6.3 years .

- Notably, there was a significant decrease in myocardial infarction rates by 13% and coronary revascularization by 10% .

Safety Profile

The safety profile of this compound has been consistent across trials, with no significant increase in non-vascular mortality or serious adverse events reported . A notable finding was that this compound accumulates in adipose tissue with prolonged dosing; however, this did not translate into adverse clinical outcomes .

Summary of Key Findings

| Study | Population | Follow-Up Duration | Major Findings |

|---|---|---|---|

| REVEAL Trial | 30,449 patients with CAD | Median 4.1 years | 9% reduction in major coronary events; no increase in non-vascular mortality |

| Long-Term Follow-Up | Participants from REVEAL | Median 6.3 years | 12% proportional reduction in major coronary events |

Implications for Clinical Practice

The findings from the REVEAL trial suggest that this compound could be a valuable addition to lipid-modifying therapies for patients at high risk for cardiovascular events. The long-term benefits observed underscore the importance of sustained treatment duration in evaluating the effectiveness of lipid-modifying agents.

作用機序

アナセトラピブは、CETPを阻害します。CETPは、HDLからLDLおよび超低密度リポタンパク質(VLDL)へのコレステロールエステルの移動を促進するタンパク質です。 CETPを阻害することにより、アナセトラピブはHDLコレステロール値を上昇させ、LDLコレステロール値を低下させ、アテローム性動脈硬化症と心血管イベントのリスクを軽減します .

類似化合物との比較

生物活性

Anacetrapib is a potent cholesteryl ester transfer protein (CETP) inhibitor that has garnered significant attention for its potential in modifying lipid profiles and reducing cardiovascular risk. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and safety profile based on diverse research findings.

This compound primarily functions by inhibiting CETP, which plays a crucial role in lipid metabolism by mediating the transfer of cholesteryl esters and triglycerides between lipoproteins. The inhibition of CETP leads to:

- Increased HDL Cholesterol : this compound significantly raises high-density lipoprotein (HDL) cholesterol levels, which is often referred to as "good" cholesterol.

- Decreased LDL Cholesterol : It also reduces low-density lipoprotein (LDL) cholesterol levels, contributing to lower cardiovascular risk .

Binding Affinity and Structural Interaction

Molecular dynamics simulations have demonstrated that this compound binds effectively to the N-terminal tunnel of CETP. This binding inhibits the diffusion of cholesteryl esters out of CETP, thereby enhancing lipid exchange processes. The drug's interactions within the hydrophobic tunnel are characterized by strong van der Waals forces, suggesting a robust mechanism for CETP inhibition .

Clinical Efficacy

The clinical efficacy of this compound has been evaluated in several large-scale trials, notably the REVEAL study, which involved approximately 30,000 participants at high risk for cardiovascular events. Key findings from this study include:

- Reduction in Major Coronary Events : this compound treatment resulted in a 12% proportional reduction in major coronary events over a median follow-up period of 6.3 years. Specifically, there was a significant decrease in rates of coronary death, myocardial infarction, and revascularization procedures .

- Long-Term Benefits : The benefits of this compound appeared to increase over time, with a notable 20% further reduction in major coronary events during extended follow-up beyond the initial treatment period .

Summary of Clinical Outcomes

| Outcome Measure | This compound Group | Placebo Group | P-value |

|---|---|---|---|

| Major coronary events | 14.1% | 15.9% | <0.001 |

| Absolute reduction in events | 1.8% | - | - |

| Proportional reduction during follow-up | 12% | - | <0.001 |

Safety Profile

This compound has demonstrated a favorable safety profile across multiple studies:

- No Significant Adverse Effects : There were no notable increases in non-vascular mortality or serious adverse events related to this compound treatment .

- Tissue Accumulation : A sub-study indicated that this compound accumulates in adipose tissue with prolonged dosing; however, this did not correlate with adverse effects on overall health outcomes .

Case Studies and Research Findings

- DEFINE Trial : In this trial involving 1,600 patients over 18 months, this compound led to substantial increases in HDL cholesterol (138%) and reductions in LDL cholesterol (40%), demonstrating its efficacy as a lipid-modifying agent .

- E3L Mouse Model Studies : Research utilizing E3L mice indicated that this compound could reduce (V)LDL cholesterol through both CETP-dependent and independent mechanisms, highlighting its complex role in lipid metabolism .

特性

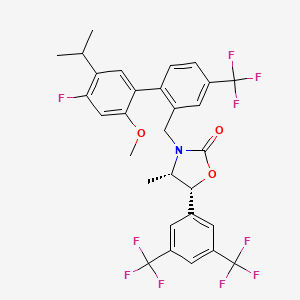

IUPAC Name |

(4S,5R)-5-[3,5-bis(trifluoromethyl)phenyl]-3-[[2-(4-fluoro-2-methoxy-5-propan-2-ylphenyl)-5-(trifluoromethyl)phenyl]methyl]-4-methyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H25F10NO3/c1-14(2)22-11-23(25(43-4)12-24(22)31)21-6-5-18(28(32,33)34)9-17(21)13-41-15(3)26(44-27(41)42)16-7-19(29(35,36)37)10-20(8-16)30(38,39)40/h5-12,14-15,26H,13H2,1-4H3/t15-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZZLGJHLQGUVPN-HAWMADMCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC(=O)N1CC2=C(C=CC(=C2)C(F)(F)F)C3=CC(=C(C=C3OC)F)C(C)C)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](OC(=O)N1CC2=C(C=CC(=C2)C(F)(F)F)C3=CC(=C(C=C3OC)F)C(C)C)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H25F10NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90236452 | |

| Record name | Anacetrapib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90236452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

637.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875446-37-0 | |

| Record name | Anacetrapib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=875446-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anacetrapib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0875446370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anacetrapib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06630 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Anacetrapib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90236452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4S,5R)-5-[3,5-Bis(trifluoromethyl)phenyl]-3-[[4'-fluoro-5'-isopropyl-2'-methoxy-4-(trifluoromethyl) biphenyl-2-yl]methyl]-4-methyl-1,3-oxazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANACETRAPIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7T269PR6S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。